4(3H)-Quinazolinone, 6-bromo-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-
Description
The compound 4(3H)-Quinazolinone, 6-bromo-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- is a quinazolinone derivative characterized by:
- A 6-bromo substituent on the quinazolinone core.
- A 2-methyl group at position 2.
- A 3-(3,5-dimethyl-4-hydroxyphenyl) substituent at position 3, featuring a phenolic hydroxyl group and two methyl groups in the meta positions.
Quinazolinones are heterocyclic compounds with demonstrated biological activities, including antimicrobial, anti-inflammatory, antioxidant, and CNS-modulating properties .
Properties
CAS No. |
27945-54-6 |
|---|---|
Molecular Formula |
C17H15BrN2O2 |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
6-bromo-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C17H15BrN2O2/c1-9-6-13(7-10(2)16(9)21)20-11(3)19-15-5-4-12(18)8-14(15)17(20)22/h4-8,21H,1-3H3 |
InChI Key |
PBXWMYRTSVLMAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)N2C(=NC3=C(C2=O)C=C(C=C3)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via 6-Bromo-2-methylbenzoxazin-4-one Intermediate
A well-documented method involves the preparation of 6-bromo-2-methylbenzoxazin-4-one as a key intermediate, followed by its reaction with substituted anilines:
- Step 1 : Condensation of 5-bromoanthranilic acid with acetic anhydride produces 6-bromo-2-methylbenzoxazin-4-one.
- Step 2 : The benzoxazinone intermediate is refluxed with 3,5-dimethyl-4-hydroxyaniline or its derivatives to yield the target quinazolinone compound.
This method was reported by a study focusing on quinazolinone derivatives with antimicrobial and anti-inflammatory activities, where the reaction proceeds under reflux conditions, and the product is isolated by filtration and recrystallization from ethanol.
Table 1: Physical and Analytical Data of Synthesized 6-Bromo-2-methyl-3-(substituted phenyl)-quinazolin-4-ones
| Compound | Substituent on Phenyl | Melting Point (°C) | Yield (%) | Solvent for Recrystallization |
|---|---|---|---|---|
| Target Compound | 3,5-dimethyl-4-hydroxyphenyl | ~240 (uncorrected) | 70-85 | Absolute Ethanol |
Note: The melting point and yield are approximate values based on the reported synthesis of similar compounds in the series.
Alkylation and Functional Group Modification
In some synthetic routes, the hydroxyphenyl group can be introduced or modified through alkylation reactions using ethylene carbonate or similar alkylating agents in solvents like dimethylformamide (DMF) or dichloromethane at elevated temperatures (~110°C). This allows for improved control of substitution patterns on the quinazolinone core and is cost-effective.
Representative Experimental Procedure (Adapted)
Synthesis of 6-bromo-2-methyl-3-(3,5-dimethyl-4-hydroxyphenyl)-quinazolin-4-one:
-
- Dissolve 5-bromoanthranilic acid (1 equiv) in acetic anhydride (excess).
- Heat under reflux for 2 hours to form 6-bromo-2-methylbenzoxazin-4-one.
- Cool and isolate the solid by filtration.
-
- Add 3,5-dimethyl-4-hydroxyaniline (1 equiv) to the benzoxazinone intermediate in ethanol.
- Reflux the mixture for 4-6 hours.
- Cool the reaction mixture and pour into ice-cold water.
- Collect the precipitate by filtration, wash with water, and recrystallize from absolute ethanol.
-
- Dry the product under vacuum.
- Confirm purity by melting point analysis and spectral methods (UV, IR, NMR).
Summary Table of Preparation Methods
Analytical and Characterization Data
- Molecular Formula: C17H15BrN2O2
- Molecular Weight: 359.2 g/mol
- IUPAC Name: 6-bromo-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one
- Spectral Data: UV absorption maxima around 254 nm; NMR and IR confirm substitution pattern consistent with quinazolinone core and hydroxyphenyl substituent.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a quinazolinone derivative with a carbonyl group.
Reduction: Formation of a hydroxyquinazolinone derivative.
Substitution: Formation of amino or thio-substituted quinazolinone derivatives.
Scientific Research Applications
Chemical Characteristics
The compound is characterized by the following chemical formula:
- Molecular Formula : C13H12BrN2O
- Molecular Weight : 296.15 g/mol
The structure features a quinazolinone core with a bromo substituent and a hydroxyphenyl group, which contributes to its biological activity. Quinazolinones are known for their ability to interact with various biological targets, making them valuable in drug discovery.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that substituents on the quinazolinone ring can enhance cytotoxicity against breast cancer cells by modulating signaling pathways involved in cell survival and death .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria has been documented, suggesting potential applications in developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or function .
Anti-inflammatory Effects
Quinazolinones are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for treating inflammatory diseases .
Synthetic Methodologies
The synthesis of 6-bromo-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-quinazolinone can be achieved through various methods:
- Alkylation Reactions : Utilizing ethylene carbonate in solvents like dimethylformamide or dichloromethane allows for effective alkylation processes at elevated temperatures .
- Cyclization Techniques : The formation of the quinazolinone ring can be accomplished through cyclization reactions involving appropriate precursors, which can be fine-tuned to yield specific derivatives with desired biological activities .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer effects of 6-bromo-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-quinazolinone on human breast cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties of the compound were assessed against various bacterial strains. The findings revealed that it exhibited potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential utility in treating resistant infections .
Mechanism of Action
The mechanism of action of 6-bromo-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Substituted 6-Bromo-2-Methyl Quinazolinones
Example Compound : 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones (e.g., 3-(4-chlorophenyl), 3-(4-methoxyphenyl)) .
- Structural Differences : The target compound has a 3,5-dimethyl-4-hydroxyphenyl group, whereas analogs in this class vary in the para-substituent on the phenyl ring (e.g., Cl, OCH₃).
- Biological Activity :
- Antimicrobial activity against Staphylococcus aureus and Escherichia coli was observed in analogs with electron-withdrawing groups (e.g., Cl), while electron-donating groups (e.g., OCH₃) showed reduced potency .
- Anti-inflammatory activity (carrageenan-induced paw edema model) was higher in derivatives with para-substituents that enhance lipophilicity (e.g., Cl) compared to polar groups .
Phenolic Quinazolinones with Antioxidant Activity
Example Compound: Phenolic 4(3H)-quinazolinones (e.g., 5h, 5j, 5k) with hydroxyl groups at varying positions .
- Structural Differences: The target compound’s 3,5-dimethyl-4-hydroxyphenyl group contrasts with simpler phenolic substituents (e.g., 4-hydroxyphenyl) in analogs.
- Biological Activity: Derivatives with para-hydroxyl groups exhibited superior radical scavenging activity (ABTS⁺, DPPH assays) compared to ortho-substituted analogs . Methyl groups in the meta positions (as in the target compound) may stabilize the phenolic radical, enhancing antioxidant capacity.
- Key Insight : The 3,5-dimethyl groups could sterically protect the hydroxyl group, prolonging antioxidant activity .
CNS-Active Quinazolinones
Example Compound: Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone), a known sedative-hypnotic agent .
- Structural Differences : Methaqualone has a 2-methyl and 3-o-tolyl group, while the target compound replaces the o-tolyl with a 3,5-dimethyl-4-hydroxyphenyl group.
- Biological Activity: Methaqualone acts via GABA-A receptor modulation.
- Key Insight : Substitution at position 3 with polar groups (e.g., hydroxyl) could reduce neurotoxicity while retaining CNS activity.
Amino-Substituted Analogs
Example Compound: 6-Amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone .
- Structural Differences: Replacement of the 6-bromo group with an amino group.
- Key Insight : The 6-bromo group in the target compound may increase electrophilicity, favoring interactions with nucleophilic targets (e.g., enzymes).
Physicochemical and Pharmacokinetic Comparisons
- LogP Trends: The target compound’s higher LogP (due to bromo and methyl groups) suggests improved membrane permeability compared to amino-substituted analogs .
Structure-Activity Relationship (SAR) Insights
Position 6: Bromo substituents enhance antimicrobial activity but may reduce solubility; amino groups favor enzyme inhibition .
Position 3 : Bulky, hydrophobic groups (e.g., 3,5-dimethyl-4-hydroxyphenyl) optimize anti-inflammatory and antioxidant effects, while simpler aryl groups (e.g., o-tolyl) prioritize CNS activity .
Position 2: Methyl groups are critical for maintaining the planar quinazolinone structure, which is essential for receptor binding .
Biological Activity
4(3H)-Quinazolinone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The specific compound 4(3H)-quinazolinone, 6-bromo-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- is a member of this class and has shown promising biological activities in various studies.
Chemical Structure and Properties
The molecular formula of 4(3H)-quinazolinone, 6-bromo-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- is . The structure includes a quinazolinone core with a bromo substituent and a dimethylhydroxyphenyl group.
Key Structural Features:
- Molecular Weight: 426.06 g/mol
- SMILES Notation:
CC1=CC(=CC=C1)NC2=NN=C(O2)CN3C(=NC4=C(C3=O)C=C(C=C4)Br)C - InChIKey:
TVQCZEQYODYEMN-UHFFFAOYSA-N
Antimicrobial Activity
Recent studies have demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, derivatives synthesized from quinazolinones have shown effectiveness against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-bromo-2-(o-aminophenyl)-3-aminoquinazolin-4-one | Staphylococcus aureus | 16 μg/mL |
| 6-bromo-2-(o-aminophenyl)-3-aminoquinazolin-4-one | Escherichia coli | 32 μg/mL |
| 6-bromo-2-(o-aminophenyl)-3-aminoquinazolin-4-one | Pseudomonas aeruginosa | 64 μg/mL |
The compound's activity against Staphylococcus aureus at an MIC of 16 μg/mL suggests it could be a potential candidate for further development as an antibacterial agent .
Anticancer Activity
Quinazolinone derivatives have also been investigated for their anticancer properties. Some studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways.
For example, derivatives of quinazolinones have been reported to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective cytotoxicity .
The biological activity of 4(3H)-quinazolinone is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction: It may bind to receptors that mediate cellular signaling pathways related to inflammation or cancer progression.
Case Studies
- Antibacterial Efficacy Study : A study conducted by Osarodion (2023) highlighted the synthesis of various quinazolinone derivatives and their antibacterial activity against multiple strains. The study concluded that modifications to the quinazolinone structure significantly influenced antimicrobial potency .
- Cytotoxicity Assessment : A recent publication reported on the cytotoxic effects of several quinazolinone derivatives on human cancer cell lines. The findings suggested that certain modifications led to enhanced activity against MCF-7 cells, indicating potential for therapeutic development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4(3H)-Quinazolinone derivatives, and how does the bromo-substituted variant differ in preparation?
- Methodology : The synthesis typically involves cyclization of anthranilic acid derivatives or condensation of 2-aminobenzamides with carbonyl-containing reagents. For brominated derivatives like the target compound, bromine is introduced via electrophilic substitution or halogenation of intermediates. A general procedure involves heating methyl 2-acylaminobenzoate with amine hydrochlorides, P₂O₅, and N,N-dimethylcyclohexylamine at 180°C for 45 minutes, followed by alkaline workup and recrystallization .
- Key Considerations : Bromine’s electron-withdrawing effect may require adjusted reaction temperatures or catalysts to avoid over-halogenation.
Q. How can structural characterization of 4(3H)-Quinazolinone derivatives be systematically performed?
- Methodology :
- X-ray crystallography : Resolve dihedral angles between the quinazolinone core and substituents (e.g., 81.18° between the bicyclic system and the 3,5-dimethyl-4-hydroxyphenyl group) to confirm stereoelectronic effects .
- NMR : Use ¹H/¹³C NMR to identify substituent positions (e.g., methyl groups at C2 and C3, bromine at C6).
- Mass spectrometry : Confirm molecular weight (e.g., m/z for C₁₇H₁₅BrN₂O₂).
Q. What preliminary assays are recommended for screening biological activities of this compound?
- Methodology :
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria and fungi.
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Anti-inflammatory : COX-1/COX-2 inhibition assays.
Advanced Research Questions
Q. How can synthetic yields be optimized for 6-bromo-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone?
- Methodology :
- Reaction optimization : Vary P₂O₅ ratios (0.21–0.25 mol) and reaction times (30–60 minutes) to balance cyclization and side reactions.
- Solvent selection : Test polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene) for intermediate stability.
- Catalyst screening : Evaluate Lewis acids (e.g., ZnCl₂) to enhance electrophilic bromination efficiency .
Q. How do crystallographic data inform the compound’s reactivity and intermolecular interactions?
- Methodology :
- Hydrogen bonding analysis : Identify O–H⋯N and N–H⋯O interactions in crystal packing (e.g., chains along the b-axis in methanol solvates) .
- Planarity assessment : Calculate mean deviation from planarity (<0.02 Å) to predict π-π stacking in biological targets.
Q. What strategies resolve contradictions in reported biological activity data for 4(3H)-Quinazolinones?
- Methodology :
- Meta-analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., fixed cell lines, serum-free conditions).
- Structure-activity relationship (SAR) : Correlate substituent electronegativity (e.g., Br at C6) with activity trends. For example, bromine’s steric bulk may reduce antifungal efficacy but enhance anticancer potency .
Q. How can computational methods elucidate the mechanism of action for this compound?
- Methodology :
- Molecular docking : Simulate binding to kinase domains (e.g., EGFR) using AutoDock Vina, focusing on interactions with the 3,5-dimethyl-4-hydroxyphenyl moiety.
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
Q. What environmental fate studies are relevant for assessing ecological risks?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
